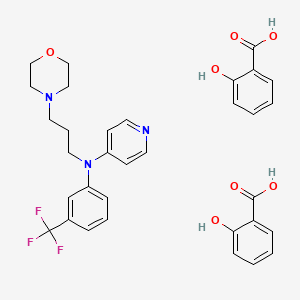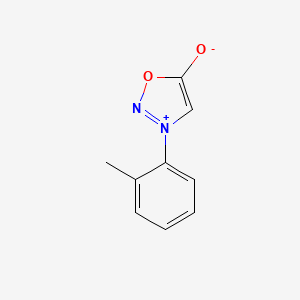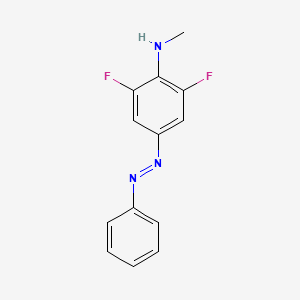
3,3'-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes This compound is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted by two 3,5-di-tert-butyl-4-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene typically involves the coupling of 3,5-di-tert-butyl-4-methoxyphenyl-substituted thiophene derivatives. One common method is the Stille coupling reaction, which uses palladium catalysts to couple organotin compounds with halogenated thiophenes. The reaction conditions often include the use of solvents such as dichloromethane and temperatures around 25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene rings.
Scientific Research Applications
3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene involves its interaction with molecular targets through its thiophene rings and substituted phenyl groups. These interactions can affect the electronic properties of the compound, making it useful in applications such as organic electronics. The specific pathways involved depend on the context of its use, such as charge transport in semiconductors or light emission in OLEDs.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)-2,2’-bithiophene
- 3,3’-Bis(3,5-di-tert-butyl-4-methylphenyl)-2,2’-bithiophene
Uniqueness
3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene is unique due to the presence of methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics and materials science, where specific electronic characteristics are desired.
Properties
CAS No. |
928306-64-3 |
|---|---|
Molecular Formula |
C38H50O2S2 |
Molecular Weight |
602.9 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-methoxyphenyl)-2-[3-(3,5-ditert-butyl-4-methoxyphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C38H50O2S2/c1-35(2,3)27-19-23(20-28(31(27)39-13)36(4,5)6)25-15-17-41-33(25)34-26(16-18-42-34)24-21-29(37(7,8)9)32(40-14)30(22-24)38(10,11)12/h15-22H,1-14H3 |
InChI Key |
YWYJDSIXVUGOPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=C(SC=C2)C3=C(C=CS3)C4=CC(=C(C(=C4)C(C)(C)C)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



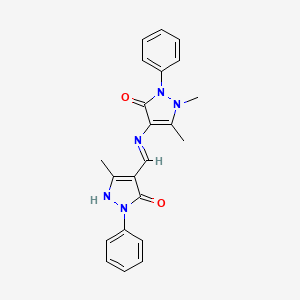
![2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14166264.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14166269.png)
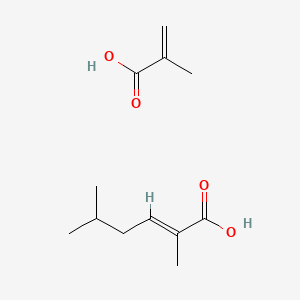
![2-[(4-Methylphenoxy)methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166272.png)

![3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14166285.png)
![1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B14166291.png)


